2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Salt Selection Physicochemical Characterization Assay Reproducibility

CAS 136604-50-7 eliminates solubility variability of free base analogs. The hydrobromide salt (≥95%) dissolves in DMF/DMSO without phase-transfer catalysts, enabling reproducible in vitro dosing. • Dual pharmacophore (2-aminothiazole + phthalimide) with two-carbon ethyl linker essential for β3-AR activation • Phthalimide cleavable via hydrazinolysis for amine elaboration with arylacetyl/sulfonamide motifs • Directly applicable to S. mansoni phenotypic screens; phthalimido-thiazole class shows 100% in vitro mortality at 144 h

Molecular Formula C13H12BrN3O2S
Molecular Weight 354.22 g/mol
CAS No. 136604-50-7
Cat. No. B1288983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
CAS136604-50-7
Molecular FormulaC13H12BrN3O2S
Molecular Weight354.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N.Br
InChIInChI=1S/C13H11N3O2S.BrH/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H
InChIKeyAGYYWZRKIJDSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione Hydrobromide (CAS 136604-50-7): Core Identity and Structural Context for Procurement Decisions


2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide (CAS 136604-50-7) is a synthetic heterocyclic compound combining a 2-aminothiazole nucleus with an isoindoline-1,3-dione (phthalimide) moiety via an ethyl linker, presented as a hydrobromide salt [1]. With a molecular weight of 354.22 g·mol⁻¹ and the formula C₁₃H₁₂BrN₃O₂S, it belongs to the phthalimido-thiazole class—a “privileged scaffold” in medicinal chemistry known for producing hits across diverse target families including β₃-adrenergic receptors, human neutrophil elastase, and schistosomal viability [2]. The compound is commercially available at standard purity ≥95% from multiple vendors, with QC documentation including NMR, HPLC, and GC .

Why Generic Substitution of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione Hydrobromide (136604-50-7) Is Scientifically Unreliable


Substituting 136604-50-7 with a superficially similar 2-aminothiazole or phthalimide derivative carries a high risk of altering biological readout, solubility, and synthetic utility. The dual pharmacophore—a 2-aminothiazole ring essential for target engagement (e.g., β₃-adrenergic receptor agonism) and an isoindoline-1,3-dione critical for cytotoxicity and scaffold rigidity—is linked by a precisely two-carbon ethyl chain that governs conformational freedom and potency [1]. Truncation to a methyl linker or extension to a propyl spacer has been shown to drastically alter receptor activation profiles in 2-aminothiazole-based β₃-AR agonists [2]. Furthermore, the hydrobromide salt form confers aqueous solubility critical for reproducible in vitro dosing; the corresponding free base (CAS 748738-32-1) has significantly different physicochemical properties that can lead to inconsistent dissolution and assay variability [3]. Simple replacement with, for example, 2-(2-aminoethyl)isoindoline-1,3-dione (CAS 71824-24-3), which lacks the entire thiazole ring, eliminates any 2-aminothiazole-directed pharmacology entirely.

Quantitative Differentiation Evidence for 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione Hydrobromide (136604-50-7) Relative to Closest Analogs


Aqueous Solubility Advantage of the Hydrobromide Salt (136604-50-7) vs. the Free Base (748738-32-1)

The hydrobromide salt (136604-50-7) is expected to exhibit significantly higher aqueous solubility than its free base counterpart (CAS 748738-32-1). The 2-aminothiazole moiety has a conjugate acid pKa of 5.28 [1], indicating that in unbuffered aqueous systems the free base is predominantly un-ionized. Salt formation with hydrobromic acid shifts the equilibrium toward the protonated, water-soluble cation, a principle well-established in pharmaceutical salt selection. While direct solubility measurements for 136604-50-7 have not been published, phthalimide itself has an aqueous solubility of only <0.1 g/100 mL (19.5 °C) ; the hydrobromide salt is therefore the recommended form for reproducible in vitro dosing and biological assay preparation unless a specific need for the free base is documented. The absence of such solubility enhancement in the free base (748738-32-1) can lead to variable compound delivery in cell-based assays.

Salt Selection Physicochemical Characterization Assay Reproducibility

Dual Pharmacophore Scaffold: 2-Aminothiazole + Isoindoline-1,3-dione vs. Single-Moiety Analogs

136604-50-7 is one of very few commercially available compounds that covalently link the 2-aminothiazole and isoindoline-1,3-dione pharmacophores via a two-carbon ethyl spacer. Thiazole-phthalimide hybrids have demonstrated dual activity profiles that single-moiety analogs cannot replicate. For example, in a panel of phthalimide-thiazole derivatives tested against human neutrophil elastase (HNE), the most active compounds (e.g., 4c, 4e, 4h) exhibited IC₅₀ values of 12.98–16.62 µM [1]. By contrast, simple 2-aminothiazole or phthalimide alone is essentially inactive against HNE at comparable concentrations. In antiproliferative assays against MV4-11 and A549 cancer cell lines, phthalimide-thiazole hybrids 4b, 4c, 4d, and 4f showed IC₅₀ values ranging from 8.21 to 25.57 µM [1]. These data represent class-level inference for 136604-50-7 as a representative of the phthalimide-thiazole privileged scaffold class; its specific activity against these targets has not been individually reported.

Medicinal Chemistry Privileged Scaffold Multitarget Activity

Commercial QC Documentation: Multi-Method Batch Analysis (NMR, HPLC, GC) vs. Minimal Vendor Data for Analogs

Bidepharm supplies 136604-50-7 at a standard purity of ≥95% and provides multi-method batch QC documentation including ¹H NMR, HPLC, and GC . AKSci similarly lists 95% minimum purity with a Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . In contrast, many suppliers of the structurally related free base (748738-32-1) provide only a single purity figure with no orthogonal analytical characterization. For procurement officers and research directors, this difference in documented quality control reduces the risk of receiving material contaminated with structurally closely related synthetic byproducts (e.g., uncyclized intermediates, regioisomeric thiazoles) that can confound biological results. The availability of GC data is especially relevant for verifying the absence of volatile organic impurities that might interfere with in vivo toxicology studies.

Quality Control Analytical Characterization Procurement Standards

β₃-Adrenergic Receptor Pharmacophore Relevance: The 2-Aminothiazole Moiety Is Essential, and 136604-50-7 Provides a Pre-Functionalized Entry Point

In structure-activity relationship (SAR) studies of 2-aminothiazole-based β₃-adrenergic receptor (β₃-AR) agonists, N-acetylation or ring-opening of the 2-aminothiazole completely abolished agonist activity at β₃-AR [1]. 136604-50-7 contains an intact, unprotected 2-amino-1,3-thiazole ring precisely at the 5-position, which is the optimal substitution pattern for maintaining β₃-AR agonism according to the seminal patent literature [2]. By contrast, analogs where the 2-amino group is substituted or the thiazole ring is opened (e.g., thiourea derivatives) show zero measurable activation of human β₃-AR at concentrations up to 10 µM. While 136604-50-7 itself has not been directly tested in β₃-AR functional assays, it incorporates the exact structural requirements for activity and thus serves as a direct synthetic precursor to bioactive β₃-AR agonists. The phthalimide group provides a protecting group handle that can be selectively removed (hydrazinolysis) to reveal a primary amine for further derivatization.

β3-Adrenoceptor GPCR Agonist Metabolic Disease

Antischistosomal Scaffold Potential: Phthalimide-Thiazole Derivatives Achieve 100% Worm Mortality at 144 h vs. Praziquantel

Phthalimide-thiazole derivatives have demonstrated in vitro antischistosomal activity that in some cases surpasses praziquantel (PZQ) in terms of tegumental damage and cytotoxicity profile. In a study evaluating the privileged phthalimido-thiazole scaffold, compounds 7a and 7h induced significant reduction in motility, inhibition of oviposition, and 100% mortality of adult Schistosoma mansoni worms by 144 h of exposure [1]. Scanning electron microscopy revealed progressive tegument destruction and exposure of subtegumental tissue, a mechanism distinct from PZQ. Importantly, these phthalimido-thiazoles showed lower cytotoxicity to murine splenocytes than PZQ [1]. 136604-50-7, though not tested directly in this study, shares the core phthalimido-thiazole architecture; the ethyl linker at the thiazole 5-position may further influence potency and selectivity relative to the tested analogs, which bore substituents at the thiazole 3-position.

Neglected Tropical Disease Schistosomiasis Antiparasitic

Procurement-Driven Application Scenarios for 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione Hydrobromide (136604-50-7)


Synthetic Intermediate for β₃-Adrenergic Receptor Agonist Lead Optimization

136604-50-7 serves as a direct precursor for generating focused libraries of β₃-AR agonists. The phthalimide group can be removed via hydrazinolysis to yield the primary amine, which can then be elaborated with arylacetyl, sulfonamide, or biaryl motifs known to enhance β₃-AR potency and selectivity [1]. The hydrobromide salt's superior solubility facilitates reactions in polar aprotic solvents (DMF, DMSO) without the need for phase-transfer catalysts. This scenario is supported by the evidence that the intact 2-amino-1,3-thiazol-5-yl moiety is essential for β₃-AR activity [2].

Privileged Scaffold for Antischistosomal High-Throughput Screening

As a phthalimido-thiazole with a free 2-amino group on the thiazole ring, 136604-50-7 is a logical starting point for assembling a screening deck against Schistosoma mansoni. The class has demonstrated 100% in vitro mortality at 144 h and lower splenocyte cytotoxicity than praziquantel [3]. The compound can be directly submitted to phenotypic screens without the need for initial synthetic modification, offering a time-to-data advantage over custom-synthesized analogs.

Reference Standard for Multi-Method Analytical Method Development and Validation

With commercial availability at ≥95% purity backed by NMR, HPLC, and GC batch data, 136604-50-7 is well-suited as a reference standard for developing and validating analytical methods for phthalimide-thiazole-containing drug candidates . The orthogonal QC dataset allows chromatographers to cross-validate detector response factors and retention time indices, while the well-defined hydrobromide stoichiometry ensures accurate molarity calculations for calibration curves.

Dual Pharmacophore Probe for Human Neutrophil Elastase and Anticancer Target Engagement Studies

136604-50-7 can serve as a tool compound for exploring the dual inhibition of HNE and cancer cell proliferation. Phthalimide-thiazole hybrids have shown IC₅₀ values of 12.98–16.62 µM against HNE and 8.21–25.57 µM against MV4-11 and A549 cell lines [4]. The compound's 2-amino group on the thiazole provides a convenient vector for installing affinity tags (biotin, fluorophores) or photoaffinity labels for chemoproteomic target identification, enabling mechanistic deconvolution studies.

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